molecular formula C18H19ClN2O2 B238359 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide

2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B238359
M. Wt: 330.8 g/mol
InChI Key: QYHBWEPMRDCIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has a molecular weight of 356.87 g/mol.

Mechanism Of Action

2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of immune function and inflammation. Activation of the CB2 receptor by 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation and immune cell activation.

Biochemical And Physiological Effects

In addition to its anti-inflammatory effects, 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. It has been reported to have analgesic properties and to modulate pain perception through the CB2 receptor. 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific targeting of immune cells and inflammation. However, one limitation of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the investigation of its potential use in the treatment of various inflammatory and autoimmune diseases. Another area of research is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more water-soluble derivatives of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide could enhance its use in experimental settings.
Conclusion:
In conclusion, 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising chemical compound that has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases and neurodegenerative diseases. Its high selectivity for the CB2 receptor and anti-inflammatory effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential uses in medical treatments.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 4-morpholinephenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in a solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified by column chromatography or recrystallization to obtain pure 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the cannabinoid CB2 receptor, which is involved in the regulation of immune function and inflammation. 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been investigated for its potential use in the treatment of various inflammatory and autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Product Name

2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19ClN2O2/c1-13-6-7-14(15(19)12-13)18(22)20-16-4-2-3-5-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)

InChI Key

QYHBWEPMRDCIRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.